

## O-2172: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | O-2172    |           |
| Cat. No.:            | B12762857 | Get Quote |

An In-depth Examination of a Carbacylcic Analogue of Methylphenidate for Dopamine Transporter Research

#### **Abstract**

**O-2172** is a research chemical developed by Organix Inc. that acts as a potent and selective dopamine reuptake inhibitor (DRI).[1] As a carbacyclic analogue of methylphenidate, it presents a unique structural modification where the piperidine ring is replaced by a cyclopentane moiety and a 3,4-dichloro substitution is present on the phenyl ring.[1] This modification, notably the removal of the nitrogen atom, has been a subject of interest in medicinal chemistry, demonstrating that a nitrogen lone pair is not an absolute requirement for high-affinity binding to the dopamine transporter (DAT).[1] This whitepaper provides a comprehensive technical overview of **O-2172**, including its pharmacological properties, experimental protocols for its study, and a discussion of its potential applications in neuroscience research.

#### Introduction

The study of monoamine transporters, particularly the dopamine transporter (DAT), is crucial for understanding the neurobiology of various neurological and psychiatric conditions, as well as the mechanisms of action of therapeutic agents and drugs of abuse. Methylphenidate is a well-characterized psychostimulant that primarily functions by blocking the reuptake of dopamine and norepinephrine.[2] **O-2172**, as a structural analogue of methylphenidate, offers a valuable tool for probing the structure-activity relationships of DAT ligands. Its carbacyclic nature provides insights into the steric and electronic requirements for transporter binding, independent of the basic nitrogen atom typically found in most DAT inhibitors.



# Pharmacology Mechanism of Action

**O-2172** is a potent inhibitor of the dopamine transporter, thereby blocking the reuptake of dopamine from the synaptic cleft and increasing its extracellular concentration.[1] This action is expected to lead to enhanced dopaminergic neurotransmission.

#### **Quantitative Pharmacological Data**

The primary quantitative data for **O-2172** comes from in vitro binding assays. The inhibitory potency of **O-2172** at the dopamine and serotonin transporters has been determined using radioligand binding assays.

| Transporter                  | Radioligand                 | IC50 (nM) | Reference |
|------------------------------|-----------------------------|-----------|-----------|
| Dopamine Transporter (DAT)   | [ <sup>3</sup> H]WIN 35,428 | 47        | [3][4][5] |
| Serotonin Transporter (SERT) | [³H]Citalopram              | 7000      | [3][4][5] |

Table 1: In vitro binding affinities of **O-2172** for the dopamine and serotonin transporters.

The data clearly indicates that **O-2172** is a selective inhibitor of the dopamine transporter, with a more than 148-fold selectivity over the serotonin transporter. Information regarding its affinity for the norepinephrine transporter (NET) is not currently available in the scientific literature. However, given its structural similarity to methylphenidate, which also inhibits NET, it is plausible that **O-2172** possesses some affinity for this transporter as well.

## In Vivo Pharmacology, Pharmacokinetics, and Toxicity

As of the latest available information, there are no published in vivo studies on the pharmacology, pharmacokinetics (e.g., metabolism, half-life, bioavailability), or toxicity of **O-2172**. Research in these areas would be essential to fully characterize the compound's profile and potential as a research tool.

## **Experimental Protocols**



The following sections describe representative experimental protocols for the synthesis and in vitro characterization of **O-2172**, based on methodologies reported for analogous compounds.

### Synthesis of O-2172

The synthesis of **O-2172**, a carbacyclic analogue of methylphenidate, can be conceptualized based on the synthesis of similar compounds. A plausible synthetic route is outlined below.



Click to download full resolution via product page



Caption: Proposed synthetic pathway for O-2172.

Step 1: Alkylation. 3,4-Dichlorophenylacetonitrile is reacted with cyclopentyl bromide in the presence of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). This reaction forms the carbon-carbon bond between the phenylacetonitrile and the cyclopentyl group.

Step 2: Hydrolysis. The resulting nitrile, 2-(3,4-dichlorophenyl)-2-cyclopentylacetonitrile, is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with a strong acid, such as aqueous sulfuric acid.

Step 3: Esterification. The final step is the esterification of the carboxylic acid to form the methyl ester, **O-2172**. This can be accomplished by reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

#### **Dopamine Transporter (DAT) Binding Assay**

This protocol is a representative method for determining the binding affinity of **O-2172** to the dopamine transporter using the radioligand [<sup>3</sup>H]WIN 35,428.





Click to download full resolution via product page

Caption: Workflow for DAT binding assay.



#### Materials:

- Rat striatal tissue
- Tris-HCl buffer
- [3H]WIN 35,428 (radioligand)
- **O-2172** (test compound)
- Cocaine or GBR 12909 (for determining non-specific binding)
- Glass fiber filters
- Scintillation cocktail
- Liquid scintillation counter

#### Protocol:

- Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold buffer.
   Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step. Determine the protein concentration of the final membrane suspension.
- Binding Reaction: In reaction tubes, combine the membrane preparation, a fixed concentration of [3H]WIN 35,428, and varying concentrations of **O-2172**. For determining non-specific binding, a separate set of tubes will contain a high concentration of a known DAT inhibitor like cocaine.
- Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.



- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the O-2172 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

#### **Serotonin Transporter (SERT) Binding Assay**

A similar protocol to the DAT binding assay is used, with the following modifications:



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Mutations of Human DopamineTransporter at Tyrosine88, Aspartic Acid206, and Histidine547 Influence Basal and HIV-1 Tat-inhibited Dopamine Transport PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [O-2172: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12762857#o-2172-as-a-research-chemical]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com